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‘ Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)phenol

Cat. No.: B041959

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-
Hydroxyethoxy)phenol (CAS No: 49650-88-6), a significant organic intermediate in various chemical
syntheses. The following sections are designed to offer researchers, scientists, and drug development
professionals a detailed understanding of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for
confirming its structure, purity, and for its application in further research and development.

Molecular Structure and Spectroscopic Overview

3-(2-Hydroxyethoxy)phenol, with the molecular formula CsH1003 and a molecular weight of 154.17
g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic
fingerprint.[1] The molecule contains a phenolic hydroxyl group, an aliphatic hydroxyl group, an ether
linkage, and a meta-substituted aromatic ring. Each of these features contributes to its characteristic
signals in NMR, IR, and MS analyses.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and
elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation
patterns. For 3-(2-Hydroxyethoxy)phenol, electron ionization (EI) mass spectrometry provides key
structural information.

Experimental Mass Spectrum Analysis

An experimental mass spectrum of 3-(2-Hydroxyethoxy)phenol is available from the EPA/NIH Mass
Spectral Data Base.[2] The spectrum displays a clear molecular ion peak and several characteristic
fragment ions that are instrumental in confirming the compound's structure.
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of a benzene ring.

Interpretation of Fragmentation

The fragmentation pattern of 3-(2-Hydroxyethoxy)phenol under electron ionization is consistent with its
structure. The molecular ion at m/z 154 is readily observed. The subsequent fragmentation is dominated
by the cleavage of the hydroxyethoxy side chain, which is a common fragmentation pathway for ethers
and alcohols. The loss of a hydroxymethyl radical (CH20H) to give a peak at m/z 123 is a prominent
fragmentation. The peak at m/z 110, corresponding to the loss of a C2H4O fragment, is also significant
and likely arises from the cleavage of the ether bond. The presence of fragments at m/z 95, 81, and 65
are characteristic of the fragmentation of the phenolic ring itself.

Caption: Key fragmentation pathways of 3-(2-Hydroxyethoxy)phenol in EI-MS.

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Dissolve a small amount of 3-(2-Hydroxyethoxy)phenol in a volatile organic
solvent such as methanol or dichloromethane.
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« Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

« lonization: Utilize electron ionization (EI) at a standard energy of 70 eV.
e Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragments.

o Data Processing: Process the acquired data to identify the relative abundance of each ion and

generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. While experimental spectra for 3-(2-Hydroxyethoxy)phenol are not widely available, a
detailed prediction of the 'H and 13C NMR spectra can be made based on established chemical shift

principles and data from its isomers.

Predicted *H NMR Spectrum

The *H NMR spectrum of 3-(2-Hydroxyethoxy)phenol is expected to show distinct signals for the
aromatic protons, the methylene protons of the ethoxy chain, and the hydroxyl protons.
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Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the eight unique carbon environments in the

molecule.
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. Predicted Chemical Shift (9, )
Carbon Environment Rationale

ppm)

Carbon attached to the phenolic

Aromatic C-OH (C1) 155 - 160 ) )
hydroxyl group, highly deshielded.
) Carbon attached to the ether
Aromatic C-O- (C3) 158 - 162 ) )
oxygen, also highly deshielded.
) Aromatic carbons with attached
Aromatic C-H (C2, C4, C5, C6) 100 - 130
protons.
Methylene carbon adjacent to the
Ethoxy Methylene (-O-CHz-) 68 -72
ether oxygen.
Methylene carbon adjacent to the
Ethoxy Methylene (-CH2-OH) 60 - 64

aliphatic hydroxyl group.

graph "NMR Environments of 3-(2-Hydroxyethoxy)phenol" {

layout=neato;

node [shape=circle, style=filled, fontname="Helvetica", fontsize=10];
edge [len=1.5, color="#5F6368"];

// Aromatic Ring

Cl [label="C1", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2 [label="C2", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C3 [label="(C3", pos="-0.87,-0.5!", fillcolor="#FBBCO5", fontcolor="#202124"];
C4 [label="C4", pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C5 [label="C5", pos="0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C6 [label="C6", p0s="0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Substituents

01 [label="0", pos="0,2!", shape=plaintext, fontsize=12];

H1 [label="H", pos="0,2.5!", shape=plaintext, fontsize=12];

02 [label="0", pos="-1.74,-1!'", shape=plaintext, fontsize=12];

C7 [label="C7", pos="-2.61,-1.5!", fillcolor="#FBBCO5", fontcolor="#202124"];
C8 [label="(C8", pos="-3.48,-1!", fillcolor="#FBBCO5", fontcolor="#202124"];
03 [label="0", pos="-4.35,-1.5!", shape=plaintext, fontsize=12];

H2 [label="H", pos="-5.22,-1!", shape=plaintext, fontsize=12];

// Bonds

Cl --C2--C3--C4--C --¢Cb6 --C1;
Cl -- 01 -- HI1;

3 -- 02 --C7 -- C8 -- 03 -- H2;

}

Caption: Carbon and proton environments in 3-(2-Hydroxyethoxy)phenol for NMR analysis.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Hydroxyethoxy)phenol in 0.5-0.7 mL of
a deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
» 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

o Data Processing: Process the free induction decay (FID) using Fourier transformation, phase
correction, and baseline correction. Integrate the *H NMR signals and reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 3-(2-Hydroxyethoxy)phenol will be characterized
by the vibrational frequencies of its hydroxyl, ether, and aromatic functionalities.
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licted | : |

Wavenumber (cm™1)

Vibrational Mode

Functional Group

Intensity

Phenolic and Aliphatic -

3550 - 3200 O-H Stretch oH Strong, Broad
3100 - 3000 C-H Stretch Aromatic C-H Medium
2950 - 2850 C-H Stretch Aliphatic C-H Medium
1600 - 1450 C=C Stretch Aromatic Ring Medium to Strong
1250 - 1200 C-O Stretch Aryl Ether Strong

Aliphatic Ether and
1150 - 1050 C-O Stretch Strong

Alcohol

. Aromatic Ring (out-of-

900 - 675 C-H Bending Strong

plane)

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of 3-(2-Hydroxyethoxy)phenol is expected to be a very

broad and strong absorption band in the region of 3550-3200 cm~1, which is characteristic of the
hydrogen-bonded O-H stretching vibrations of both the phenolic and aliphatic hydroxyl groups. The
presence of the aromatic ring will be confirmed by the C=C stretching vibrations between 1600-1450

cm~! and the out-of-plane C-H bending bands below 900 cm~1. The strong C-O stretching bands for the
aryl ether and the aliphatic ether/alcohol functionalities will be observed in the fingerprint region, typically

between 1250 cm~—t and 1050 cm™1,

Experimental Protocol for IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid

compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid

sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm™1,

o Data Processing: Process the interferogram to obtain the final IR spectrum.
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Conclusion

The combined application of mass spectrometry, NMR, and IR spectroscopy provides a complete and
unambiguous structural characterization of 3-(2-Hydroxyethoxy)phenol. The experimental mass
spectrum confirms the molecular weight and provides insight into its fragmentation. While experimental
NMR and IR spectra are not readily available, their predicted features, based on sound spectroscopic
principles, offer a reliable guide for researchers in identifying and characterizing this compound. The
detailed protocols provided herein serve as a standard for obtaining high-quality spectroscopic data for
this and related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and ! Hast

advanced chemicals, empowering scientists and researchers Ontario, CA 91761, United States

to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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